molecular formula C14H15NOS B1443044 3-(Phenylmethanesulfinylmethyl)aniline CAS No. 1292690-62-0

3-(Phenylmethanesulfinylmethyl)aniline

Cat. No.: B1443044
CAS No.: 1292690-62-0
M. Wt: 245.34 g/mol
InChI Key: CFPYJKPMBBHLKE-UHFFFAOYSA-N
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Description

3-(Phenylmethanesulfinylmethyl)aniline is an organic compound with the IUPAC name 3-[(benzylsulfinyl)methyl]phenylamine . It has a molecular weight of 245.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 . This code provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the searched resources, anilines in general can undergo a variety of reactions. For instance, anilines can be methylated with methanol in a hydrogen autotransfer procedure . They can also undergo reactions involving arenediazonium salts .

Scientific Research Applications

  • Synthesis and Characterization : A study focused on the synthesis of a novel partially reduced polynitro aromatic compound, which is structurally related to 3-(Phenylmethanesulfinylmethyl)aniline. This research emphasizes the importance of these compounds in understanding the mechanisms and intermediates in the reduction of polynitro aromatic compounds, potentially leading to new technological applications (Li et al., 2011).

  • Hydroarylation of Alkenes : A nonmetal catalyst was developed to catalyze the hydroarylation reaction of alkenes with aromatic amines, resulting in the production of aniline derivatives. This highlights a method for preparing aniline derivatives, which could be relevant to the study of this compound (Zhu et al., 2018).

  • Degradation of Aniline by Persulfate : Research investigated the degradation of aniline by persulfate activated with rice straw biochar. Understanding the degradation pathways of aniline and related compounds is crucial for environmental applications (Wu et al., 2018).

  • Electroluminescence Application : Studies on N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds, which are structurally similar to this compound, have been conducted for their application in electroluminescence, particularly in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

  • Photodissociation Studies : Research on N-(Triphenylmethyl)anilines, which are structurally related, involved studying their photolysis and could provide insights into the behavior of similar compounds under light exposure (Siskos et al., 1998).

  • Corrosion Inhibition : A study on the corrosion inhibition properties of a thiophene Schiff base on steel suggests potential applications of similar aniline derivatives in protecting metals from corrosion (Daoud et al., 2014).

  • Benzylation of Unprotected Anilines : Research on Friedel-Crafts Benzylation of Unprotected Anilines with Indole-3-carbinols to access trifluoromethyl(indolyl)phenylmethanes could be relevant to the study of this compound (Chigumbu et al., 2021).

Properties

IUPAC Name

3-(benzylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYJKPMBBHLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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